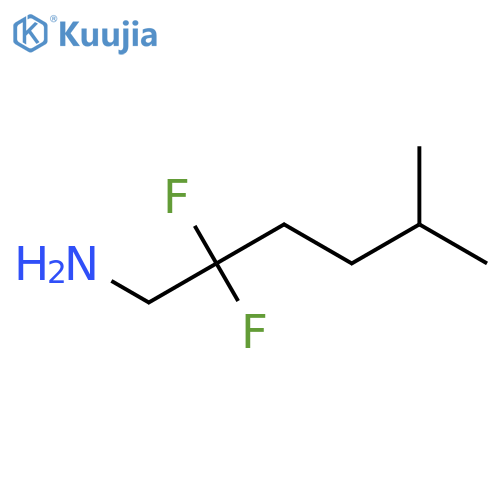

Cas no 1781538-44-0 (2,2-difluoro-5-methylhexan-1-amine)

2,2-difluoro-5-methylhexan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2,2-difluoro-5-methylhexan-1-amine

- 1781538-44-0

- KDDHTEPFFXKBLM-UHFFFAOYSA-N

- EN300-1949049

-

- インチ: 1S/C7H15F2N/c1-6(2)3-4-7(8,9)5-10/h6H,3-5,10H2,1-2H3

- InChIKey: KDDHTEPFFXKBLM-UHFFFAOYSA-N

- ほほえんだ: FC(CN)(CCC(C)C)F

計算された属性

- せいみつぶんしりょう: 151.11725581g/mol

- どういたいしつりょう: 151.11725581g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 4

- 複雑さ: 91.6

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 26Ų

2,2-difluoro-5-methylhexan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1949049-0.05g |

2,2-difluoro-5-methylhexan-1-amine |

1781538-44-0 | 0.05g |

$1152.0 | 2023-09-17 | ||

| Enamine | EN300-1949049-0.1g |

2,2-difluoro-5-methylhexan-1-amine |

1781538-44-0 | 0.1g |

$1207.0 | 2023-09-17 | ||

| Enamine | EN300-1949049-2.5g |

2,2-difluoro-5-methylhexan-1-amine |

1781538-44-0 | 2.5g |

$2688.0 | 2023-09-17 | ||

| Enamine | EN300-1949049-1g |

2,2-difluoro-5-methylhexan-1-amine |

1781538-44-0 | 1g |

$1371.0 | 2023-09-17 | ||

| Enamine | EN300-1949049-5.0g |

2,2-difluoro-5-methylhexan-1-amine |

1781538-44-0 | 5g |

$3977.0 | 2023-05-31 | ||

| Enamine | EN300-1949049-0.25g |

2,2-difluoro-5-methylhexan-1-amine |

1781538-44-0 | 0.25g |

$1262.0 | 2023-09-17 | ||

| Enamine | EN300-1949049-1.0g |

2,2-difluoro-5-methylhexan-1-amine |

1781538-44-0 | 1g |

$1371.0 | 2023-05-31 | ||

| Enamine | EN300-1949049-5g |

2,2-difluoro-5-methylhexan-1-amine |

1781538-44-0 | 5g |

$3977.0 | 2023-09-17 | ||

| Enamine | EN300-1949049-0.5g |

2,2-difluoro-5-methylhexan-1-amine |

1781538-44-0 | 0.5g |

$1316.0 | 2023-09-17 | ||

| Enamine | EN300-1949049-10.0g |

2,2-difluoro-5-methylhexan-1-amine |

1781538-44-0 | 10g |

$5897.0 | 2023-05-31 |

2,2-difluoro-5-methylhexan-1-amine 関連文献

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

2,2-difluoro-5-methylhexan-1-amineに関する追加情報

Recent Advances in the Study of 2,2-Difluoro-5-methylhexan-1-amine (CAS: 1781538-44-0) in Chemical Biology and Pharmaceutical Research

The compound 2,2-difluoro-5-methylhexan-1-amine (CAS: 1781538-44-0) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This fluorinated amine derivative exhibits unique physicochemical properties due to the presence of difluoromethyl groups, which enhance its metabolic stability and bioavailability. Recent studies have explored its potential as a versatile building block in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.

A 2023 study published in the Journal of Medicinal Chemistry investigated the synthetic utility of 2,2-difluoro-5-methylhexan-1-amine in the preparation of novel γ-aminobutyric acid (GABA) analogs. The researchers demonstrated that the difluoromethyl groups significantly influenced the compound's binding affinity to GABA receptors, potentially offering improved pharmacological profiles compared to non-fluorinated analogs. This finding opens new avenues for developing CNS-targeted therapeutics with enhanced blood-brain barrier penetration.

In parallel research, the compound's role in proteolysis-targeting chimeras (PROTACs) has been explored. The unique electronic properties imparted by the fluorine atoms make 2,2-difluoro-5-methylhexan-1-amine particularly suitable for linker design in these bifunctional molecules. A recent Nature Chemical Biology publication highlighted its application in developing selective kinase degraders, where the fluorinated linker improved both solubility and target engagement.

From a synthetic chemistry perspective, novel methodologies for the asymmetric synthesis of 2,2-difluoro-5-methylhexan-1-amine have been reported. A 2024 Organic Letters paper described an enantioselective catalytic hydrogenation approach that achieves >99% ee, addressing previous challenges in obtaining optically pure forms of this compound. This advancement is particularly significant for medicinal chemistry applications where stereochemistry plays a crucial role in biological activity.

Pharmacokinetic studies of derivatives containing the 2,2-difluoro-5-methylhexan-1-amine moiety have shown promising results. The fluorination pattern appears to confer favorable ADME properties, including reduced oxidative metabolism and improved membrane permeability. Several pharmaceutical companies have included this scaffold in their discovery pipelines, with particular interest in its application for infectious disease and oncology targets.

Ongoing research is exploring the compound's potential in radiopharmaceutical applications. The fluorine-18 isotopologue of 2,2-difluoro-5-methylhexan-1-amine is being investigated as a potential PET tracer for imaging studies, leveraging the favorable nuclear properties of fluorine-18 and the molecule's ability to cross biological membranes efficiently.

As the understanding of this compound's properties and applications continues to grow, 2,2-difluoro-5-methylhexan-1-amine (CAS: 1781538-44-0) is establishing itself as a valuable tool in modern drug discovery. Its unique combination of synthetic accessibility, physicochemical properties, and biological relevance positions it as a promising scaffold for future therapeutic development across multiple disease areas.

1781538-44-0 (2,2-difluoro-5-methylhexan-1-amine) 関連製品

- 190595-25-6((4-Methylphenyl)methylbeta-D-glucopyranoside)

- 1306728-63-1(methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride)

- 916056-79-6(Reproxalap)

- 847226-09-9(2-Fluoro-6-(4-methoxyphenyl)pyridine)

- 2154662-24-3((2S)-2-amino-3-(2-chloropyrimidin-4-yl)propanoic acid)

- 146798-33-6(Benzonitrile, 3-[(3S)-1-propyl-3-piperidinyl]-, hydrochloride (1:1))

- 921810-61-9(2-2-(2,5-dimethylphenyl)acetamido-N-methylthiophene-3-carboxamide)

- 2308485-22-3((3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanoylpiperidine-3-carboxylic acid)

- 380352-98-7(4-({(3E)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidenemethyl}amino)benzonitrile)

- 2171623-08-6(3-{3-(benzyloxy)-2-methylpropylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)